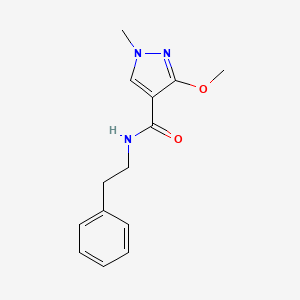

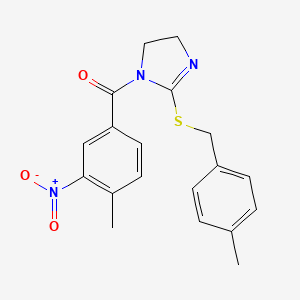

3-methoxy-1-methyl-N-phenethyl-1H-pyrazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-methoxy-1-methyl-N-phenethyl-1H-pyrazole-4-carboxamide” is a pyrazole derivative. Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .

Synthesis Analysis

Pyrazole derivatives are synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A series of novel pyrazole-4-carboxamides were rationally designed, synthesized, and their structures were characterized by 1H NMR, 13C NMR and HRMS .Molecular Structure Analysis

The structure of pyrazole derivatives mainly contains an amide bond, the five- or six-membered ring systems attached to the carbonyl of the amide bond, and the amino group on the side of the amide bond .Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

Research on compounds structurally related to "3-methoxy-1-methyl-N-phenethyl-1H-pyrazole-4-carboxamide" includes studies on synthesis and characterization, demonstrating the chemical versatility and potential for further functionalization. For instance, Kumara et al. (2018) discussed the synthesis and structural analysis of a novel pyrazole derivative, highlighting its thermal stability and nonlinear optical properties, which could imply applications in material science and optical technologies (Kumara et al., 2018). Similarly, Budzisz et al. (2004) explored the synthesis of highly substituted pyrazole ligands and their complexes with platinum(II) and palladium(II), indicating potential applications in catalysis and materials chemistry (Budzisz et al., 2004).

Cytotoxicity and Anticancer Potential

Several studies have investigated the cytotoxic and potential anticancer activities of pyrazole derivatives. Hassan et al. (2014) synthesized new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, testing their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, which underscores the relevance of these compounds in developing new therapeutic agents (Hassan et al., 2014). Deady et al. (2003) further explored the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines, demonstrating potent cytotoxicity in cell lines and highlighting the chemical framework's potential in anticancer drug development (Deady et al., 2003).

Molecular Docking and Theoretical Studies

Karrouchi et al. (2021) synthesized and characterized (E)-N'-4-methoxybenzylidene-5-methyl-1H-pyrazole-3-carbohydrazide, conducting molecular docking and spectroscopic studies to evaluate its potential as an anti-diabetic agent, showcasing the compound's bioactivity potential and the importance of structural analysis in drug design (Karrouchi et al., 2021).

Mecanismo De Acción

Target of Action

It’s known that pyrazole derivatives, which this compound is a part of, have a broad spectrum of biological properties . They have been found to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives .

Mode of Action

It’s known that pyrazole derivatives can interfere with the effects of the tricarboxylic acid cycle by occupying its site of action at succinate dehydrogenase, leading to pathogen death . This suggests that 3-methoxy-1-methyl-N-phenethyl-1H-pyrazole-4-carboxamide might interact with its targets in a similar manner.

Biochemical Pathways

It’s known that indole derivatives, which are structurally similar to this compound, can affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

It’s known that pyrazole derivatives can exhibit a range of biological activities . For instance, some pyrazole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .

Action Environment

It’s known that the antifungal activity of certain compounds can be influenced by factors such as temperature and the presence of other substances .

Direcciones Futuras

The future directions for “3-methoxy-1-methyl-N-phenethyl-1H-pyrazole-4-carboxamide” and similar compounds could involve further exploration of their potential applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Further studies could also explore their synthesis methods and mechanisms of action .

Propiedades

IUPAC Name |

3-methoxy-1-methyl-N-(2-phenylethyl)pyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2/c1-17-10-12(14(16-17)19-2)13(18)15-9-8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMVGBPLHNLAASH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NCCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1r,3s,5R,7S)-methyl 3-(2-(1H-benzo[d]imidazol-1-yl)acetamido)adamantane-1-carboxylate](/img/structure/B2942897.png)

![2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B2942898.png)

![4-Oxo-4-phenyl-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}butanamide](/img/structure/B2942900.png)

![(2-Fluorophenyl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2942901.png)

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2942909.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)propanamide](/img/structure/B2942910.png)

![2-(1-Benzothiophen-2-yl)-1-[(5-chloropyrimidin-2-yl)amino]propan-2-ol](/img/structure/B2942913.png)

![2-[(2-Ethoxy-4-formylphenoxy)methyl]benzonitrile](/img/structure/B2942918.png)

![3-((5-((pyridin-3-ylmethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2942919.png)